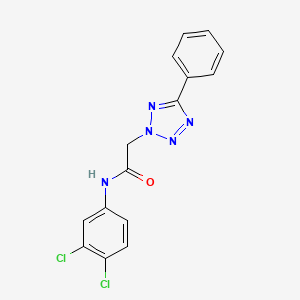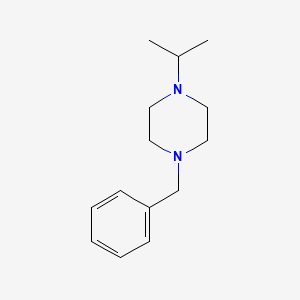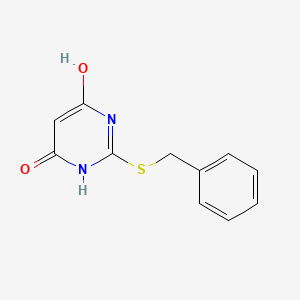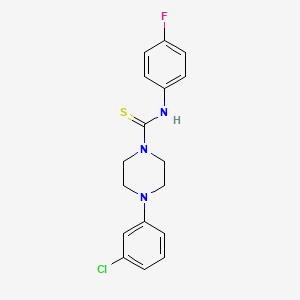
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide, also known as BDF-8634, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine.
Mechanism of Action
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide exerts its anti-tumor activity by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has also been found to have other biochemical and physiological effects. Studies have shown that 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide can inhibit the activity of other protein kinases, such as Akt and ERK, which are involved in various cellular processes. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has also been found to have anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in lab experiments is its potency and specificity towards CK2. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has been found to be more potent than other CK2 inhibitors and has a higher selectivity towards CK2. However, one of the limitations of using 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research and development of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide. Another area of focus is the development of new formulations of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide that can improve its solubility in aqueous solutions. Additionally, further studies are needed to investigate the potential applications of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in other areas of medicine, such as inflammation and neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in its pure form.
Scientific Research Applications
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have shown that 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTHSNVHKWGRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6972293 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)

![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)


![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)


![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)